Product packaging for CIDP-RIBOSE(Cat. No.:CAS No. 159501-36-7)

CIDP-RIBOSE

Cat. No.: B1143125
CAS No.: 159501-36-7
M. Wt: 542.29 g/mol
InChI Key: KZFFJWPOKMETIG-MKEWTVTGSA-N
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Description

Overview of Cyclic Nucleotides and Intracellular Second Messengers

Cells employ a sophisticated system of communication to respond to external stimuli, a process heavily reliant on signal transduction pathways. First messengers, such as hormones and neurotransmitters, bind to receptors on the cell surface, initiating a cascade of intracellular events. britannica.com This signal is then relayed within the cell by small, non-protein molecules known as second messengers. britannica.comnih.gov These molecules are characterized by their small size and ability to diffuse rapidly through the cytoplasm, allowing for swift signal propagation throughout the cell. britannica.com

Key examples of second messengers include cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), ions such as Ca2+, and phospholipid-derived molecules like inositol (B14025) triphosphate. britannica.commedcraveonline.com These molecules play a central role in integrating and amplifying signals. britannica.com For instance, the binding of a single hormone molecule to its receptor can lead to the generation of numerous second messenger molecules, significantly amplifying the initial signal. Furthermore, these messengers can interact with multiple downstream targets, thereby diversifying the cellular response. britannica.com The concentration of second messengers is tightly regulated by a balance between their synthesis and degradation, ensuring a precise and controlled cellular response. nih.govoup.com

Contextualizing Cyclic ADP-ribose (cADPR) as a Key Calcium Mobilizer

Among the family of second messengers, cyclic ADP-ribose (cADPR) has emerged as a crucial regulator of intracellular calcium (Ca2+) signaling. nih.govmedchemexpress.com Discovered initially in sea urchin egg extracts, cADPR is a potent agent for mobilizing Ca2+ from intracellular stores. ox.ac.uknih.gov It is synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) by the action of ADP-ribosyl cyclases. medchemexpress.comwikipedia.org

The primary mechanism by which cADPR exerts its effect is through the activation of ryanodine (B192298) receptors (RyRs), which are calcium channels located on the endoplasmic reticulum. medchemexpress.comwikipedia.org By sensitizing RyRs to Ca2+ itself, cADPR facilitates a process known as calcium-induced calcium release (CICR), leading to a significant increase in cytosolic Ca2+ concentration. ox.ac.uk This cADPR-mediated Ca2+ mobilization is a fundamental signaling mechanism observed across a wide range of species, from plants to mammals, highlighting its universal importance in cellular function. nih.gov

Genesis of Cyclic Inosine (B1671953) Diphosphoribose as a cADPR Analogue

Rationale for Analogue Development in Cyclic Nucleotide Research

The study of cyclic nucleotides like cADPR is often hampered by their inherent chemical instability. For instance, cADPR possesses a labile N1-glycosidic bond that is susceptible to hydrolysis, rendering it inactive. nih.govexplorationpub.com This instability can complicate experimental interpretation and limit its therapeutic potential. To overcome these challenges, researchers have focused on developing stable analogues of these second messengers. explorationpub.com

The primary goals of developing analogues are to:

Enhance Stability: Create molecules that are resistant to enzymatic and chemical degradation, allowing for more reliable and prolonged experimental observations. nih.govumn.edu

Improve Potency: Design analogues that are more effective at eliciting a biological response than the parent compound. umn.edu

Increase Cell Permeability: Develop molecules that can cross the cell membrane, enabling the study of their effects in intact cells. acs.orgscienceopen.com

Elucidate Structure-Activity Relationships: By systematically modifying the structure of the parent molecule, researchers can identify the key chemical features required for its biological activity. nih.govresearchgate.net

Historical Perspective on the Conception of cIDP-ribose

The development of Cyclic Inosine Diphosphoribose (this compound) arose from the need for a more stable and effective tool to study cADPR-mediated signaling pathways. nih.govnih.gov Researchers identified that replacing the adenine base of cADPR with hypoxanthine (B114508) resulted in a compound, this compound, with significantly enhanced stability. researchgate.net This modification was a critical step forward, as the resulting analogue, N1-cyclic inosine 5′-diphosphoribose (N1-cIDPR), proved to be resistant to hydrolysis by the enzyme CD38, which readily degrades cADPR. nih.govnih.gov This stability provided a significant advantage for studying the intricate mechanisms of calcium signaling without the confounding factor of rapid degradation. nih.gov

Significance of this compound as a Research Probe in Calcium Homeostasis Studies

The creation of this compound and its derivatives has provided invaluable tools for investigating the complexities of calcium homeostasis. nih.gov These analogues, being more stable than the endogenous cADPR, allow for more precise and controlled experiments to dissect the roles of cADPR in various cellular processes. umn.edu

Research using this compound has demonstrated its utility in several key areas:

Investigating Ryanodine Receptor Function: this compound acts as an agonist of the cADPR/ryanodine receptor signaling system, making it a powerful probe to study the function and regulation of these crucial calcium channels. acs.org

Exploring Calcium Signaling in Different Cell Types: Studies in various cell types, including human Jurkat T-lymphocytes, have utilized this compound analogues to explore their calcium-mobilizing properties and downstream effects. acs.org

Developing Potential Therapeutic Agents: The enhanced stability and, in some cases, increased potency of this compound analogues make them promising candidates for the development of drugs that target cADPR-mediated signaling pathways. umn.edunih.gov For instance, the differential effects of some this compound analogues on normal versus cancerous T-cells suggest a potential avenue for novel anti-tumor therapies. nih.govnih.gov

The development of this compound represents a significant advancement in the field of cellular signaling, providing a robust tool to unravel the intricate mechanisms of calcium regulation and offering a foundation for future therapeutic innovations.

Interactive Data Tables

Table 1: Comparison of cADPR and this compound

FeatureCyclic ADP-ribose (cADPR)Cyclic Inosine Diphosphoribose (this compound)
Parent Molecule NAD+ medchemexpress.comcADPR Analogue nih.gov
Key Function Intracellular Calcium Mobilizer nih.govAgonist of cADPR/ryanodine receptor signaling acs.org
Mechanism of Action Activates Ryanodine Receptors medchemexpress.comwikipedia.orgActivates Ryanodine Receptors acs.org
Stability Labile N1-glycosidic bond, prone to hydrolysis nih.govexplorationpub.comMore stable, resistant to hydrolysis by CD38 nih.govnih.gov
Primary Use in Research Studying endogenous calcium signaling nih.govResearch probe for calcium homeostasis nih.gov

Properties

CAS No.

159501-36-7

Molecular Formula

C15H20N4O14P2

Molecular Weight

542.29 g/mol

IUPAC Name

(2R,3R,4S,5S,13S,14S,15R,16R)-3,4,10,14,15-pentahydroxy-8-oxido-8,10-dioxo-7,9,11,25,26-pentaoxa-1,19,21-triaza-17-azonia-8λ5,10λ5-diphosphapentacyclo[15.6.1.12,5.113,16.018,23]hexacosa-17(24),18(23),19-trien-22-one

InChI

InChI=1S/C15H20N4O14P2/c20-8-5-1-29-34(25,26)33-35(27,28)30-2-6-9(21)11(23)15(32-6)19-4-18(14(31-5)10(8)22)7-12(19)16-3-17-13(7)24/h3-6,8-11,14-15,20-23H,1-2H2,(H2-,16,17,24,25,26,27,28)/t5-,6-,8+,9+,10+,11+,14+,15+/m0/s1

InChI Key

KZFFJWPOKMETIG-MKEWTVTGSA-N

Isomeric SMILES

C1[C@H]2[C@H]([C@H]([C@@H](O2)N3C=[N+]([C@H]4[C@@H]([C@@H]([C@@H](O4)COP(=O)(OP(=O)(O1)[O-])O)O)O)C5=C3C(=O)NC=N5)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C=[N+](C4C(C(C(O4)COP(=O)(OP(=O)(O1)[O-])O)O)O)C5=C3C(=O)NC=N5)O)O

Origin of Product

United States

Advanced Chemical Synthesis and Derivatization Strategies for Cidp Ribose

Methodologies for Core Structure Elucidation and Preparation

The preparation of the cIDP-ribose core structure relies on both total chemical synthesis and enzymatic approaches, each offering distinct advantages for creating the parent molecule and its varied analogues.

The instability of the N1-glycosidic bond in cADPR under physiological conditions spurred the development of stable analogues, with this compound, which replaces adenine (B156593) with hypoxanthine (B114508), being a prominent example. researchgate.net De novo chemical synthesis provides a robust platform for constructing this more stable core. nih.gov

A reported synthetic pathway for a this compound analogue begins with 6-chloropurine. researchgate.net This starting material undergoes sequential alkylations, first at the N-9 position and subsequently at the N-1 position. researchgate.net Following the introduction of the desired sidechains, the hydroxyalkyl functional groups are bis-phosphorylated. researchgate.net The crucial step of intramolecular cyclization to form the pyrophosphate bond is then carried out, often following the Matsuda procedure, to yield the protected target compound. researchgate.net A final deprotection step under alkaline conditions affords the desired this compound analogue in good yield. researchgate.net This multi-step chemical approach allows for precise control and the introduction of various modifications.

While chemical synthesis has broadened the landscape of available cADPR mimics, enzymatic methods have also been explored. nih.gov The discovery of an enzymatic synthesis route for an N1-cyclized cADPR analogue with a hypoxanthine base (this compound) marked a significant finding, leading to a membrane-permeant agonist. researchgate.net However, many complex analogues cannot be produced enzymatically. nih.gov The stability of chemically synthesized this compound analogues against enzymatic degradation has been a key driver of their development. For instance, N1-cyclic inosine (B1671953) 5′-diphosphoribose (N1-cIDPR) was shown to be resistant to hydrolysis by the enzyme CD38, unlike cADPR. nih.gov This metabolic stability is a crucial advantage for studying its biological effects. nih.gov

De Novo Synthetic Routes to this compound

Synthesis of Methylenebis(phosphonate) Analogues of this compound

An efficient synthesis for this compound analogues incorporating this feature has been described. cas.cz The process involves the alkylation of 2′,3′-O-isopropylideneinosine, followed by mesylation. cas.cz This intermediate is then treated with a tris(tetrabutylammonium) salt of methylenebis(phosphonic) acid to yield the bisphosphonate. cas.cz The final cyclization is achieved via deacetylation and subsequent reaction with dicyclohexylcarbodiimide (B1669883) (DCC) in pyridine, affording the desired cyclic methylenebis(phosphonate) analogue of this compound with a reported yield of 10% for the cyclization step. cas.cz This strategy was successfully used to create this compound analogues where the N1-ribose was replaced by a butanol chain. cas.cz

Table 1: Methylenebis(phosphonate) this compound Analogues

Analogue Name Key Structural Modification Synthetic Precursor Purpose of Modification
This compound methylenebis(phosphonate) analogue (general) Pyrophosphate P-O-P bond replaced with a P-CH₂-P bond. 2′,3′-O-isopropylideneinosine Resistance to hydrolysis by phosphodiesterases. cas.cz

Strategic Modifications of the N-1 Position in this compound Analogues

The N-1 position of the hypoxanthine base is a critical site for modification, as alterations here can significantly impact the molecule's properties, including membrane permeability and biological activity.

Efforts to understand the role of the N-1 and N-9 ribosyl moieties have led to the synthesis of analogues with alkyl and hydroxy-alkyl chains at these positions. researchgate.netunina.it The synthesis of an N-1-pentyl this compound analogue has been reported, designed to probe the importance of the N-1 attached group. unina.it Another synthesized derivative features a pentyl group at the N-1 position and a hydroxy-alkyl chain at the N-9 position of the hypoxanthine base. researchgate.net These modifications are often achieved through solid-phase synthesis, where inosine is bonded to a polystyrene support. researchgate.net This allows for the insertion of a ω-hydroxy-polymethylene chain of variable length at the N-1 position, followed by conversion to the bisphosphate and cyclization to form the final product. researchgate.net

Table 2: N-1 Alkyl and Hydroxy-alkyl this compound Analogues

Analogue N-1 Substitution N-9 Substitution Synthetic Approach
N1-pentyl cyclic inosine diphosphate (B83284) ribose Pentyl chain Ribose Alkylation of inosine at N-1. unina.it

A key strategy for developing cell-permeant analogues involves replacing the "northern" ribose (the ribosyl group at the N-1 position) with flexible ether or alkane chains. researchgate.netacs.org This modification has led to important compounds such as cyclic inosine diphosphoribose ether (cIDPRE), where the northern ribose is replaced by a flexible ether chain. nih.govresearchgate.net Another example is cIDPDE, in which both the northern and southern riboses are substituted with ether linkages. researchgate.net

The synthesis of these analogues has been achieved from protected imidazole (B134444) nucleosides in good yields. acs.org These derivatives, including those with various alkane chains, have been shown to permeate the plasma membrane of cells like human Jurkat T-lymphocytes. researchgate.netacs.org While these modifications confer the valuable property of membrane permeability, the resulting analogues are often weak agonists of the cADPR signaling system. nih.govacs.orgscienceopen.com

Table 3: this compound Analogues with Northern Ribose Modifications

Analogue Name Abbreviation Modification of Northern Ribose Key Property
Cyclic Inosine Diphosphoribose Ether cIDPRE Replaced by a flexible ether chain. researchgate.net Membrane-permeant. nih.govscienceopen.com
Cyclic Inosine Diphosphodiether cIDPDE Both northern and southern riboses replaced by ether chains. researchgate.net Membrane-permeant. nih.govscienceopen.com
N1-ethoxymethyl-cIDPR N1-cIDPRE N-1 position substituted with an ethoxymethyl group. Metabolically stable. nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
Cyclic Inosine Diphosphate Ribose This compound, cIDPR
Cyclic ADP-ribose cADPR
Cyclic Inosine Diphosphoribose Ether cIDPRE
Cyclic Inosine Diphosphodiether cIDPDE
N1-cyclic inosine 5′-diphosphoribose N1-cIDPR
N1-ethoxymethyl-cIDPR N1-cIDPRE

Alkyl and Hydroxy-alkyl Substitutions at N-1

Modifications at the N-9 Position in this compound Analogues

The N-9 position of the hypoxanthine base in this compound is a key target for chemical modification, aimed at exploring the role of the "southern" ribose moiety in receptor binding and enzymatic stability. Researchers have successfully synthesized a variety of analogues by replacing the N-9 ribose with different chemical groups.

One notable strategy involves the substitution of the N-9 ribose with alkyl chains. For instance, the synthesis of an N-9-butyl-cIDPR analogue has been reported. researchgate.net In this work, replacing the "southern" ribose with a butyl chain was shown to generate inhibitors of the human ADP-ribosyl cyclase CD38. researchgate.net This finding suggests that the southern ribose is not essential for binding to the enzyme. researchgate.net

Further explorations have led to the synthesis of analogues with more complex chains at the N-9 position. A cIDPR analogue featuring a three-hydroxylated butyl chain at the N-9 position and a carboribosyl moiety at the N-1 position has been synthesized, with the goal of creating a molecule resistant to both enzymatic and chemical hydrolysis. researchgate.net Similarly, a new analogue of cIDPR has been synthesized where the N-9 ribosyl moiety is substituted by a hydroxy-alkyl chain, while the N-1 ribosyl moiety is replaced by a carbocyclic group or a simple alkyl chain. nih.govnih.gov These modifications are designed to probe the structural requirements for biological activity and to enhance the stability of the parent compound. nih.gov The synthesis of an N-9 ribityl analogue of cIDPR further highlights the diverse range of substituents that can be accommodated at this position to create mimics of cADPR. nih.gov

Analogue Modification at N-9 Modification at N-1 Reference
N9-butyl-cIDPRButyl chainRibose researchgate.net
N/AThree-hydroxylated butyl chainCarboribosyl moiety researchgate.net
N/AHydroxy-alkyl chainCarbocyclic moiety nih.gov
N/AHydroxy-alkyl chainAlkyl moiety nih.gov
N9-ribityl-cIDPRRibityl groupRibose nih.gov

Structural Alterations at the C-8 Position of the Hypoxanthine Base

The C-8 position of the hypoxanthine base has been another focal point for the development of novel this compound analogues. Substitutions at this position can influence the molecule's conformation and its interaction with target proteins.

In addition to halogens, other functional groups have been introduced at the C-8 position. The synthesis of 8-amino-N9-butyl-cIDPR has been reported, which was found to be a potent inhibitor of the human ADP-ribosyl cyclase CD38, with an IC50 of 3.3 μM. researchgate.net Another example is the development of a trifluoromethylated analogue, 8-CF3-cIDPDE, which was designed to study the structure-activity relationship of cADPR analogues. researchgate.net The synthesis of these C-8 substituted analogues, including those with an L-ribose sugar in the "northern" position, has provided tools to probe the catalytic mechanism of enzymes like CD38. researchgate.net

Analogue Modification at C-8 Key Finding/Purpose Reference
8-Br-cIDPRBromoIncreased chemical stability of the N1-amide bond. nih.gov nih.gov
8-NH2-N9-butyl-cIDPRAminoPotent inhibitor of human CD38. researchgate.net researchgate.net
8-CF3-cIDPDETrifluoromethylTool for studying structure-activity relationships. researchgate.net researchgate.net
8-Br-L-cIDPRBromoUsed to study the role of the "northern" ribose in CD38 interaction. researchgate.net researchgate.net
8-NH2-L-cIDPRAminoInhibitor of CD38-mediated cADPR hydrolysis. researchgate.net researchgate.net

Development of Carbocyclic and Caged Analogues of this compound

To overcome the inherent instability of the glycosidic bonds in cADPR and its analogues, researchers have developed carbocyclic and caged derivatives. These strategies aim to produce more robust molecules for biological studies and to allow for precise spatial and temporal control over their activity.

The synthesis of cyclic IDP-carbocyclic-ribose (cIDP-carboribose) represents a significant advance in creating stable cADPR mimics. unina.it In these analogues, the oxygen atom in the furanose ring of the N1-ribosyl moiety is replaced by a methylene (B1212753) group, resulting in a carbocyclic ring that is resistant to hydrolysis. researchgate.netust.hk The key step in the synthesis of these molecules is the formation of the 18-membered pyrophosphate ring, which has been achieved through methods like AgNO3- or I2-promoted condensation of a phenylthiophosphate-type substrate. nih.gov

A variety of carbocyclic analogues have been synthesized to investigate structure-activity relationships. nih.gov For example, cyclic ADP-carbocyclic-ribose (cADPcR) was identified as a stable and cell-type selective cADPR agonist. nih.gov Further derivatization led to the synthesis of 4″,6″-didehydro-cADPcR, an unsaturated carbocyclic ribose analogue, which was found to be a potent Ca2+-mobilizing agent in T cells. ox.ac.uk The synthesis of a cIDPR analogue with a carbocyclic moiety at the N-1 position and a hydroxyl-alkyl chain at the N-9 position has also been reported. nih.gov

Caged compounds are inactive molecules that can be rapidly converted to their active form by photolysis, typically with UV light. This approach offers precise temporal and spatial control over the release of a bioactive molecule. To enhance cell permeability and allow for monitoring, fluorescent caging groups have been employed.

A notable example is the synthesis of a coumarin-caged analogue of a cell membrane-permeable cIDPR derivative, termed Co-i-cIDPRE. nih.govnih.gov The coumarin (B35378) group serves as both a photolabile caging group and a fluorescent reporter, facilitating the monitoring of its permeability and localization within the cell. nih.gov To further enhance its lipophilicity and stability, the 7-OH group on the coumarin was acetylated. nih.gov Upon UV photolysis, Co-i-cIDPRE releases the active cIDPRE, inducing a significant increase in intracellular Ca2+. nih.govnih.gov This tool has been instrumental in demonstrating that the uncaged compound activates ryanodine (B192298) receptors (RyRs) for Ca2+ mobilization and triggers Ca2+ influx via the TRPM2 channel. nih.govnih.gov

Analogue Type Specific Example Key Feature Reference
CarbocycliccIDP-carboriboseReplacement of furanose oxygen with a methylene group for increased stability. researchgate.netunina.it researchgate.netunina.itust.hk
Unsaturated Carbocyclic4″,6″-didehydro-cADPcRContains a C-1′/C-6′ double bond in the carbocyclic ring; potent Ca2+-mobilizing agent. ox.ac.uk ox.ac.uk
Fluorescent and CagedCo-i-cIDPRECoumarin-caged for photolabile release and fluorescence monitoring; cell-permeable. nih.gov nih.govnih.gov

Synthesis of cIDP-carbocyclic-ribose (cIDP-carboribose)

Chemo-enzymatic Approaches to Novel this compound Derivatives

Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic reactions to produce complex molecules. While total chemical synthesis has been pivotal in creating a wide array of this compound analogues, chemo-enzymatic strategies offer an alternative route, particularly for generating molecules that might be challenging to produce through purely chemical means.

The enzymatic synthesis of cADPR analogues often utilizes ADP-ribosyl cyclase. ust.hk However, the substrate specificity of the enzyme can limit the types of analogues that can be produced. ust.hk Despite these limitations, chemo-enzymatic approaches have been successfully employed. For instance, the first enzymatic synthesis of an N1-cyclized cADPR analogue with a hypoxanthine partial structure was reported, demonstrating the feasibility of using enzymes to create novel cIDPR-related compounds. researchgate.net

Another example involves a two-step chemo-enzymatic method for the synthesis of propenylbenzene derivatives, which includes a lipase-catalyzed epoxidation followed by microbial oxidation. nih.govfrontiersin.org While not directly related to this compound, this methodology highlights the potential of combining chemical and enzymatic steps to achieve efficient and selective synthesis of complex organic molecules. The synthesis of enantiomerically pure carbocyclic nucleoside analogues has also been achieved through chemo-enzymatic methods, starting with the kinetic resolution of an alcohol derivative. nih.gov These approaches underscore the power of integrating biocatalysis into synthetic routes for producing novel and biologically active compounds related to this compound.

Structural Characterization and Analytical Methodologies in Cidp Ribose Research

Spectroscopic Characterization Techniques for cIDP-ribose and Analogues

Spectroscopy is a cornerstone of this compound research, providing detailed insights into the molecular structure, connectivity, and conformation of these complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of this compound and its derivatives. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, and ³¹P NMR, is employed to piece together the molecular puzzle. researchgate.netacs.org

¹H NMR: Proton NMR provides critical information on the conformation of the ribose moieties. For instance, in the closely related analogue cyclic ADP-ribose (cADPR), ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) data were used to establish that the adenosine (B11128) ribose moiety predominantly adopts a C2'-endo conformation. researchgate.net A characteristic downfield shift of the 2' ribose proton of the adenosine moiety is often indicative of successful cyclization. researchgate.net

³¹P NMR: Phosphorus NMR is crucial for analyzing the pyrophosphate linkage, a key structural feature of this compound. researchgate.netacs.org

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the intricate cyclic structure. acs.org

Table 1: NMR Techniques in this compound Analogue Characterization

NMR Experiment Information Obtained Reference
¹H NMR Proton chemical shifts, coupling constants, conformation of ribose rings researchgate.net
¹³C NMR Carbon skeleton confirmation researchgate.net
³¹P NMR Analysis of the pyrophosphate bridge researchgate.netacs.org
NOESY Through-space proton proximities, stereochemistry researchgate.net
COSY / HMBC Atom-to-atom connectivity (¹H-¹H, ¹H-¹³C) acs.org

Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight of this compound and its analogues, thereby confirming their elemental composition. acs.org Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecule. nih.govnih.gov

Different ionization and fragmentation methods are used:

Soft Ionization: Techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are used to generate intact molecular ions, allowing for accurate mass determination. researchgate.netacs.org High-resolution mass spectrometry (HR-MS) can confirm the elemental formula with high confidence. acs.org

Fragmentation Techniques: Collision-Induced Dissociation (CID) is a common fragmentation method. However, for ADP-ribosylated peptides and related molecules, CID often leads to preferential breakage within the fragile ADP-ribose moiety rather than the peptide backbone, yielding limited sequence information. nih.gov Despite this, CID can generate diagnostic ions specific to the ADP-ribose structure, such as ions at m/z 136 and m/z 348. nih.gov More advanced fragmentation methods like Electron Transfer Dissociation (ETD) and Higher-Energy Collisional Dissociation (HCD) are often employed as they can preserve the modification while fragmenting the peptide backbone, or provide more comprehensive fragmentation patterns. nih.govresearchgate.net

Table 2: Mass Spectrometry in this compound Research

Technique Application Findings / Observations Reference
HR-ESI-MS Accurate molecular weight determination Confirms elemental composition of synthesized analogues. acs.org
FAB-MS Molecular weight determination Confirmed cyclization by observing the loss of nicotinamide (B372718). researchgate.net
CID Fragmentation analysis Generates diagnostic ions (e.g., m/z 136, 348) but provides limited peptide sequence data. nih.govnih.gov
ETD / HCD Advanced fragmentation analysis Leaves the modification intact or provides richer fragmentation, allowing for precise localization on a peptide. nih.govresearchgate.net

To study the spatial and temporal dynamics of this compound signaling in living cells, researchers have developed fluorescent and "caged" analogues. nih.gov Caged compounds are rendered biologically inactive by a photolabile protecting group, which can be removed by UV light, allowing for precise experimental control.

A notable example is coumarin-caged isopropylidene-protected cIDPRE (Co-i-cIDPRE), a cell-permeable fluorescent analogue. nih.govscienceopen.com Fluorescence spectroscopy is used to characterize the photophysical properties of such compounds. For Co-i-cIDPRE, the fluorescence spectrum shows a distinct excitation maximum at 337 nm and an emission maximum at 475 nm. nih.gov This intrinsic fluorescence allows researchers to track its accumulation inside cells. nih.govscienceopen.com

Table 3: Fluorescent Properties of Co-i-cIDPRE

Property Wavelength (nm) Reference
Excitation Maximum 337 nih.gov
Emission Maximum 475 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Methods for Purification and Purity Assessment

Chromatography is fundamental for both the preparative purification of this compound analogues after chemical synthesis and the analytical quantification of these compounds in complex biological mixtures.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC), is the workhorse method for analyzing the synthesis and metabolism of this compound and its derivatives. nih.govphysiology.org

Purity Assessment: HPLC is used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions.

Metabolism Studies: Researchers use RP-HPLC to study the metabolic stability of this compound analogues. nih.gov For example, N¹-cyclic inosine (B1671953) 5′-diphosphoribose (N¹-cIDPR) was shown to be resistant to hydrolysis by the enzyme CD38, a key finding determined by incubating the compound with the enzyme and analyzing the reaction mixture over time by RP-HPLC. nih.gov In studies of coronary arteries, HPLC analysis was used to measure the conversion of NAD⁺ to cADPR and ADP-ribose, with distinct retention times for each compound allowing for their quantification. physiology.orgphysiology.org

The separation is typically achieved using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate (B84403) with a pairing agent like tetrabutylammonium) and an organic modifier like methanol, often run in a gradient mode. nih.gov

Table 4: Example HPLC Retention Times for NAD⁺ Metabolites

Compound Retention Time (min) Reference
cADP-R 3.0 - 3.1 physiology.orgphysiology.org
Nicotinamide 4.1 physiology.orgphysiology.org
NAD⁺ 5.4 physiology.orgphysiology.org
ADP-R 14.6 physiology.orgphysiology.org

While specific applications of capillary electrophoresis (CE) for the stereoisomers of this compound itself are not prominently documented, the technique holds significant potential. CE is a high-resolution separation technique that is particularly powerful for the analysis of charged molecules and the separation of chiral compounds. nih.govnih.gov

The separation of stereoisomers by CE is typically achieved by adding a chiral selector to the background electrolyte. Dual cyclodextrin (B1172386) (CD) systems, for example, have been successfully used to achieve baseline separation of the stereoisomers of other complex bioactive molecules. nih.gov Given the multiple chiral centers in the ribose moieties of this compound, CE could theoretically be applied to:

Separate diastereomers that may form during synthesis.

Resolve enantiomers if a racemic synthesis strategy were employed.

Assess the stereochemical purity of enzymatic reactions involving this compound analogues.

The development of such a CE method would likely involve optimizing parameters such as the type and concentration of chiral selectors, buffer pH, voltage, and temperature to achieve separation. nih.gov

High-Performance Liquid Chromatography (HPLC) in Synthesis and Metabolism Studies

Analytical Approaches for Evaluating Metabolic Stability of this compound Analogues

The evaluation of metabolic stability is a critical step in the development of nucleotide analogues for research and potential therapeutic applications. For analogues of cyclic ADP-ribose (cADPR), such as cyclic inosine 5'-diphosphoribose (this compound), a primary concern is their resistance to enzymatic degradation, particularly by enzymes like CD38, which is known to hydrolyze cADPR. nih.gov Various analytical methodologies are employed to investigate the metabolic fate of this compound analogues when exposed to biological matrices.

A principal technique for assessing the stability of these compounds is Reverse-Phase High-Performance Liquid Chromatography (HPLC) . nih.govphysiology.org This method allows for the separation and quantification of the parent analogue and its potential metabolites over time. In a typical experimental setup, the this compound analogue is incubated with a source of metabolic enzymes, such as intact cells expressing CD38 (e.g., Jurkat T-lymphocytes) or purified enzymes like ADP-ribosyl cyclase. nih.gov Aliquots are taken at various time points, the reaction is stopped, and the samples are analyzed by RP-HPLC. nih.govphysiology.org The resulting chromatograms show peaks corresponding to the different compounds in the mixture, and the decrease in the peak area of the parent compound or the appearance of new peaks for metabolites can be used to determine the rate of hydrolysis. nih.govphysiology.org

Research has demonstrated the significant metabolic stability of N1-cIDP-ribose (N1-cIDPR) and its derivatives compared to the native cADPR. nih.gov When cADPR is incubated with the enzyme CD38, it is degraded to adenosine diphosphoribose (ADPR). nih.gov In stark contrast, under similar conditions, N1-cIDPR shows no signs of hydrolysis by CD38. nih.gov This enhanced stability is attributed to the N1-glycosidic bond in the inosine-based structure, which is less susceptible to enzymatic cleavage compared to the N9-ribosyl system in cADPR. nih.gov

Further studies have extended these findings to other N1-cIDPR analogues, which also exhibit remarkable resistance to enzymatic degradation. nih.gov This inherent stability is a significant advantage for developing compounds that can effectively modulate cADPR-mediated signaling pathways without rapid inactivation. nih.gov

Detailed investigations into the metabolic stability of various this compound analogues have yielded crucial data, primarily through HPLC analysis after incubation with enzymes or cell systems known to metabolize cADPR.

Below is a summary of key findings from these stability assays:

CompoundEnzyme/Cell SystemObservationAnalytical MethodReference
N1-cyclic inosine 5′-diphosphoribose (N1-cIDPR)CD38 (from Jurkat T-lymphocytes)Not hydrolyzed by CD38.RP-HPLC nih.gov
8-Br-N1-cIDPRCD38 (from Jurkat T-lymphocytes)Metabolically stable; no degradation observed after 18 hours.RP-HPLC nih.gov
N1-ethoxymethyl-cIDPR (N1-cIDPRE)CD38 (from Jurkat T-lymphocytes)Metabolically stable; no degradation observed after 18 hours. Found to be resistant to the hydrolytic activity of CD38 in vitro.RP-HPLC nih.govnih.gov
N1-[(phosphoryl-O-ethoxy)-methyl]-N9-[(phosphoryl-O-ethoxy)-methyl]-hypoxanthine-cyclic pyrophosphate (N1-cIDP-DE)CD38 (from Jurkat T-lymphocytes)Metabolically stable; no degradation observed after 18 hours.RP-HPLC nih.gov
Cyclic ADP-ribose (cADPR)CD38 (from Jurkat T-lymphocytes)Degraded to adenosine diphosphoribose (ADPR).RP-HPLC nih.gov
Cyclic ADP-ribose (cADPR)Coronary Arterial HomogenatesConverted to ADP-ribose (ADP-R).RP-HPLC physiology.org

Mechanistic Investigations of Biological Activity: Molecular and Cellular Interactions of Cidp Ribose

Calcium Mobilization Mechanisms Mediated by cIDP-ribose

This compound and its derivatives are recognized as potent agents for inducing the release of intracellular calcium (Ca²⁺), a fundamental process in cell signaling. nih.gov Their mechanisms of action involve direct and indirect interactions with key ion channels, leading to an increase in cytosolic Ca²⁺ concentration.

Interaction with Ryanodine (B192298) Receptors (RyRs)

The primary mechanism by which this compound analogs elicit Ca²⁺ release is through their interaction with ryanodine receptors (RyRs), which are large-conductance Ca²⁺ release channels located on the membrane of the endoplasmic or sarcoplasmic reticulum. nih.gov Research has shown that this compound binds to the ryanodine receptor, which directly causes an increase in intracellular calcium levels. biosynth.com

Several studies utilizing various this compound derivatives have substantiated the role of RyRs in this process:

Analogues such as cyclic inosine (B1671953) diphosphoribose ether (cIDPRE) and others with ether or alkane chains substituting the northern ribose are described as agonists of the cADPR/ryanodine receptor signaling system. acs.org

In experiments with human Jurkat T-lymphocytes, the Ca²⁺ release triggered by a caged, cell-permeable cIDPRE analogue was significantly inhibited by high concentrations of ryanodine, a known RyR antagonist. nih.gov This demonstrates a clear requirement for functional RyRs for the Ca²⁺-mobilizing activity of this this compound derivative. nih.gov

These findings establish the interaction with RyRs as a central component of the signaling cascade initiated by this compound.

Modulation of Transient Receptor Potential Cation Channel Subfamily M Member 2 (TRPM2)

The natural second messenger, cADPR, is known to modulate the transient receptor potential cation channel subfamily M member 2 (TRPM2), a non-selective cation channel that facilitates Ca²⁺ influx across the plasma membrane. nih.gov Evidence suggests that cADPR can activate TRPM2, particularly at physiological body temperatures, a process implicated in functions like insulin (B600854) secretion. nih.govembopress.org However, the direct role of this compound in modulating TRPM2 is less definitively characterized. While cADPR is considered a potential direct activator of TRPM2, some studies note that this activation may require high, possibly non-physiological, concentrations. nih.govmdpi.com The investigation into whether this compound and its analogues directly gate TRPM2 or influence it indirectly as part of a broader Ca²⁺ signaling network remains an area of ongoing research.

Distinct Signaling Pathways Compared to Natural cADPR

The signaling pathways initiated by this compound exhibit crucial differences from those of the endogenous messenger, cADPR. These distinctions are primarily rooted in the enhanced chemical and metabolic stability of this compound analogues. nih.govnih.gov

Key differences include:

Membrane Permeability : Unlike the hydrophilic cADPR, which cannot readily cross cell membranes, certain analogues like 8-Br-N¹-cIDPR and cIDPRE are membrane-permeant. nih.govnih.gov This allows them to be used on intact cells to study Ca²⁺ signaling without requiring microinjection, a significant methodological advantage. nih.govacs.org

Metabolic Stability : N¹-cIDPR is highly resistant to enzymatic degradation, a stark contrast to cADPR. nih.gov This stability ensures a more sustained presence and activity within the cell, potentially leading to prolonged or more robust signaling outcomes.

Differential Cellular Effects : The enhanced stability and distinct structure of this compound analogues can lead to different downstream cellular responses. For instance, N¹-cIDPR and its derivatives have been shown to inhibit the proliferation of Jurkat T-lymphoma cells, while having no such effect on the proliferation or cytokine expression in primary T-cells. nih.govnih.gov This suggests that these analogues may engage signaling pathways with a level of specificity distinct from that of natural cADPR. nih.gov

Table 1: Summary of this compound Interactions with Calcium Signaling Targets

Compound/Analogue Target Observed Effect Reference
This compound Ryanodine Receptor (RyR) Binds to RyR, causing increased intracellular Ca²⁺. biosynth.com
cIDPRE (this compound ether) Ryanodine Receptor (RyR) Ca²⁺ release is inhibited by RyR antagonist ryanodine. nih.gov
This compound Analogues cADPR/RyR System Act as agonists. acs.org
cADPR (for comparison) TRPM2 Modulates channel for Ca²⁺ influx; may activate at body temperature. nih.govembopress.org

Enzyme Interactions and Metabolic Stability Profiles

A defining feature of N¹-cIDPR and its derivatives is their exceptional stability in biological systems, particularly their resistance to enzymes that rapidly degrade cADPR. nih.govnih.gov

Resistance to Hydrolysis by CD38 and ADP-ribosyl Cyclase

The mammalian enzyme CD38 is a multifunctional protein that is primarily responsible for both the synthesis of cADPR from NAD⁺ and its hydrolysis into adenosine (B11128) diphosphate-ribose (ADPR). nih.govnih.govresearchgate.net This hydrolytic activity effectively terminates the cADPR signal.

Extensive research has demonstrated that N¹-cIDPR is remarkably resistant to this degradation:

When incubated with CD38, cADPR is significantly metabolized to ADPR. nih.govnih.gov In contrast, under identical conditions, N¹-cIDPR shows no degradation, remaining completely intact even after extended incubation periods. nih.govnih.gov

This stability is not limited to N¹-cIDPR; other analogues such as N¹-cIDP-DE and N¹-cIDPRE also exhibit similar resistance to hydrolysis by CD38. nih.govnih.gov

The chemical basis for this stability lies in the N1-glycosidic bond of this compound, which is part of a chemically stable amide system, making it much less susceptible to enzymatic cleavage compared to the N9-ribosyl bond in cADPR. nih.gov While ADP-ribosyl cyclase from Aplysia californica shows weak degradation of cADPR, the N¹-cIDPR analogues are stable against this class of enzymes as well. nih.gov

Stability Against Cellular Phosphodiesterases

The metabolic stability of this compound analogues contributes significantly to their utility as research tools. nih.gov The primary enzyme known to degrade the natural messenger cADPR is CD38, which functions as a cADPR hydrolase, cleaving the pyrophosphate bond in a manner analogous to a phosphodiesterase. nih.govresearchgate.net The demonstrated resistance of N¹-cIDPR to hydrolysis by CD38 is the most pertinent indicator of its stability against this specific enzymatic action. nih.govnih.gov This inherent stability ensures that the compound can persist within the cellular environment to exert its effects on Ca²⁺ signaling pathways without rapid inactivation. nih.govnih.gov

Table 2: Metabolic Stability of this compound vs. cADPR

Compound Enzyme Outcome Reference
cADPR CD38 Hydrolyzed to ADPR. nih.govnih.gov
N¹-cIDPR CD38 Not hydrolyzed; compound remains stable. nih.govnih.gov
N¹-cIDP-DE CD38 Stable; resistant to hydrolysis. nih.gov
N¹-cIDPRE CD38 Stable; resistant to hydrolysis. nih.gov
cADPR Aplysia ADP-ribosyl cyclase Weakly catabolized. nih.gov

Cellular Uptake and Permeability Characteristics of this compound Analogues

A significant challenge in studying intracellular signaling molecules like cADPR is their general inability to cross the cell membrane due to their charged nature. rsc.org However, several analogues of this compound have been specifically designed to overcome this limitation, demonstrating enhanced cell permeability.

One such analogue, 8-bromo-N1-cIDPR (8-Br-N1-cIDPR), has been shown to be membrane-permeant. nih.gov Similarly, a minimal structural analogue where both the northern and southern ribose moieties are replaced by ether strands, N1-[(phosphoryl-O-ethoxy)-methyl]-N9-[(phosphoryl-O-ethoxy)-methyl]-hypoxanthinecyclic pyrophosphate (cIDP-DE), also exhibits the ability to cross into intact cells. nih.gov Another membrane-permeable analogue, cyclic inosine diphosphoribose ether (cIDPRE), was developed by substituting the ribose of cIDPR with an ether linkage, which retains Ca²⁺-releasing activity while being able to enter cells. nih.govresearchgate.net These characteristics allow for the study of their biological effects in intact, non-permeabilized cells, providing a more physiologically relevant context for research. nih.govnih.gov

Strategies for Enhancing Membrane Permeability of this compound Derivatives

Researchers have employed several innovative chemical strategies to improve the membrane permeability of this compound and its parent compound, cADPR. These modifications are designed to mask the molecule's negative charges or alter its structure to facilitate passage through the lipid bilayer. rsc.orgresearchgate.net

Key strategies include:

Structural Simplification: Replacing the ribose moieties with more lipophilic ether strands has proven effective. The synthesis of cIDP-DE, where both ribose units are substituted with ether linkages, resulted in a minimal structural analogue that can permeate the membrane of intact Jurkat T lymphocytes and cardiac myocytes. nih.gov

Substitution at the Purine (B94841) Base: Modifying the hypoxanthine (B114508) base is another successful approach. The introduction of a bromine atom at the 8-position, creating 8-Br-N1-cIDPR, yields a membrane-permeant agonist. nih.gov Additionally, substituting the C6 amino/imino-group of the original adenine (B156593) in cADPR with an oxo-group to form the hypoxanthine base of cIDPR creates a more chemically stable and membrane-permeable amide system. nih.gov

Caged Compounds: A "caging" strategy involves attaching a photolabile group to the molecule, rendering it inactive and more membrane-permeable. A coumarin-caged analogue of cIDPRE, termed Co-i-cIDPRE, was synthesized to allow for precise temporal and spatial control. nih.gov Once inside the cell, the acetylated group on the coumarin (B35378) is believed to be hydrolyzed by cellular esterases, trapping the compound, which can then be "uncaged" by UV light to release the bioactive molecule. nih.gov

These synthetic modifications provide crucial tools for chemical biology, allowing for the investigation of cADPR-mediated processes in whole cells without requiring invasive techniques like microinjection. rsc.orgresearchgate.net

Intracellular Accumulation Studies

The ability of modified this compound analogues to enter and accumulate within cells has been verified through direct measurement. These studies are essential to confirm that the observed biological effects are due to the intracellular action of the compound.

In one study, the intracellular accumulation of the coumarin-caged analogue, Co-i-cIDPRE, was analyzed in Jurkat T-lymphocytes. The compound was found to accumulate inside the cells quickly and efficiently. nih.gov The kinetics of its permeation and efflux were analyzed, demonstrating that once the compound enters the cell, the acetylated group is likely cleaved by esterases, which decreases its lipophilicity and traps it inside, allowing for significant intracellular accumulation with minimal leakage. nih.gov

Another study focused on the uptake of 8-Br-N1-cIDPR in Jurkat T-cells. Following incubation of the cells with the compound, cellular nucleotides were extracted and analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC). This analysis confirmed the absorption and presence of 8-Br-N1-cIDPR inside the cells. nih.gov

The table below summarizes findings from intracellular accumulation studies of this compound analogues.

CompoundCell TypeMethod of DetectionFindingReference
Co-i-cIDPRE Jurkat T-lymphocytesFluorescence SpectroscopyRapid and efficient accumulation inside cells. Trapping mechanism proposed via cleavage of acetylated group. nih.gov
8-Br-N1-cIDPR Jurkat T-cellsReversed-Phase HPLC (RP-HPLC)Confirmed absorption and intracellular presence of the compound after incubation. nih.gov

These studies provide direct evidence that synthetic modifications can successfully produce this compound analogues capable of reaching their intracellular targets in intact cells.

Influence of this compound on Intracellular Signaling Cascades Beyond Calcium

While this compound and its analogues are primarily recognized as mobilizers of intracellular Ca²⁺, evidence suggests their influence extends to other signaling pathways. nih.govnih.gov These effects can be downstream consequences of Ca²⁺ signaling or represent interactions with other cellular systems.

Research has uncovered several non-calcium-centric effects:

Cell Proliferation and Cytokine Expression: N1-cIDPR and its derivatives have been shown to have inhibitory effects on the proliferation of T-lymphoma cells, an effect not observed in primary T-cells. nih.gov This differential impact suggests an influence on cell cycle regulation or apoptotic pathways that are distinct from simple Ca²⁺ mobilization. nih.gov The analogues also affect cytokine expression in these cells. nih.gov

Modulation of Ion Channels: Beyond releasing calcium from the endoplasmic reticulum, cADPR analogues like 8-Br-N1-cIDPR can modulate the activity of plasma membrane ion channels. Specifically, they have been shown to sensitize the transient receptor potential cation channel subfamily M member 2 (TRPM2) for its primary ligand, ADP-ribose (ADPR). nih.govnih.gov This action links this compound signaling to mechanisms of Ca²⁺ influx and broader cation channel regulation. nih.govresearchgate.net

Activation of Downstream Enzymes: Intracellular calcium mobilization is known to trigger a cascade of enzymatic activities. Peroxynitrite-induced Ca²⁺ mobilization, for instance, leads to the activation of poly(ADP-ribose) synthetase (PARS), a key enzyme in DNA repair and cell death pathways. nih.gov By influencing intracellular Ca²⁺ levels, this compound analogues can indirectly initiate these PARS-dependent processes.

Crosstalk with other Signaling Pathways: The cADPR/ryanodine receptor pathway can be potentiated by signals from other major cascades. For example, activation of Gs-coupled receptors, which increases cyclic AMP (cAMP) and activates Protein Kinase A (PKA), can facilitate the release of calcium from stores gated by both IP₃ and ryanodine receptors. nih.gov This indicates that this compound signaling does not occur in isolation but is integrated with other critical pathways like the cAMP/PKA system.

The table below summarizes the observed influences of this compound and related analogues on signaling events beyond direct calcium release.

Compound/AnalogueEffectCellular ContextImplicationReference
N1-cIDPR Inhibition of cell proliferation; altered cytokine expressionT-lymphoma cells vs. primary T-cellsInfluence on cell cycle control or apoptosis, potential for anti-tumor applications. nih.gov
8-Br-N1-cIDPR Sensitization of TRPM2 cation channelT-cellsModulation of Ca²⁺ influx and non-selective cation channel activity. nih.gov
Generic Ca²⁺ Mobilizers Indirect activation of Poly(ADP-ribose) Synthetase (PARS)ThymocytesLinks Ca²⁺ signaling to DNA repair and cell death pathways. nih.gov
cADPR/Ryanodine Agonists Potentiation of Ca²⁺ release by PKAMidbrain dopamine (B1211576) neuronsCrosstalk between cADPR/Ca²⁺ signaling and the cAMP/PKA pathway. nih.gov

These findings highlight the multifaceted role of this compound analogues as research tools, capable of not only initiating Ca²⁺ signals but also influencing a broader network of intracellular signaling cascades involved in processes from cell proliferation to enzyme activation. nih.gov

Structure Activity Relationship Sar Studies of Cidp Ribose Analogues

Impact of Nucleobase Modifications on Biological Potency

The identity of the purine (B94841) nucleobase is a fundamental determinant of the stability and activity of cADPR mimics. The substitution of adenine (B156593) with hypoxanthine (B114508) to create cIDP-ribose represents a cornerstone of analogue development.

Hypoxanthine vs. Adenine Role in cADPR Mimics

The replacement of the adenine base in cyclic ADP-ribose (cADPR) with a hypoxanthine ring to form cyclic inosine (B1671953) diphosphate (B83284) ribose (cIDPR) is a key modification that significantly enhances the molecule's stability. researchgate.netresearchgate.net The native cADPR is susceptible to hydrolysis at its N1-glycosidic bond, a vulnerability that limits its utility as a pharmacological tool. researchgate.net The substitution of the C6-amino group in adenine with a C6-oxo group in hypoxanthine transforms the N1-glycosidic bond into a more chemically stable amide-like linkage. nih.govportlandpress.com This change renders N¹-cIDPR and its derivatives resistant to hydrolysis by the enzyme CD38, which readily degrades cADPR. nih.govnih.gov

While conferring stability, the hypoxanthine base generally preserves the Ca²⁺-mobilizing properties of the parent compound. researchgate.netresearchgate.net cIDPR has been shown to be an agonist for Ca²⁺ release with a potency nearly equivalent to cADPR in some systems, such as permeabilized T-cells. acs.org However, the activity can be cell-type dependent; for instance, cIDPR analogues that are active in T-cells may be nearly inactive in other biological systems. nih.gov Further modifications, such as the introduction of a bromine atom at the C8 position of the hypoxanthine ring (e.g., 8-Br-N¹-cIDPR), have been shown to yield membrane-permeant agonists, a significant advantage over the natural, cell-impermeant cADPR. portlandpress.comscispace.com

FeaturecADPR (Adenine Base)cIDPR (Hypoxanthine Base)
N1-Linkage Type Glycosidic Bond (Unstable)Amide-like Bond (Stable)
Metabolic Stability Prone to hydrolysis by CD38Resistant to hydrolysis by CD38 nih.gov
Biological Activity Potent Ca²⁺ mobilizerPotent Ca²⁺ mobilizer, though can be cell-type specific researchgate.netacs.orgnih.gov

Role of Ribose Moieties and Linkages in Activity and Stability

Significance of N1-Ribose and N9-Ribose Substitutions

Structure-activity relationship studies have established that the "northern" N¹-linked ribose is critical for the activity and inhibition of target enzymes like CD38. nih.govrcsb.orgproteopedia.org Its structural integrity is paramount for proper binding and eliciting a biological response. Consequently, many synthetic strategies for creating stable analogues focus on modifying this moiety. researchgate.net

Conversely, the "southern" N⁹-linked ribose is considered non-essential for binding to CD38. nih.govrcsb.orgproteopedia.org This discovery has been exploited to create potent inhibitors. Replacing the entire "southern" ribose with a simple butyl chain in cIDPR analogues not only maintains but significantly improves their inhibitory potency against cADPR hydrolysis by CD38. nih.govacs.org For example, N⁹-butyl-cIDPR analogues are substantially more potent inhibitors than the parent cIDPR. acs.orgnih.gov This suggests that the southern ribose can be replaced with simpler chemical groups to enhance specific biological properties without compromising binding affinity at the core scaffold.

Effects of Ether and Alkane Chain Replacements on Calcium-Releasing Activity

To improve metabolic stability and cell permeability, the ribose moieties, particularly the "northern" ribose, have been replaced with flexible ether or alkane chains. nih.govacs.org

Ether Linkages: Analogues such as cIDPRE, where the "northern" ribose is replaced by an ether strand, and cIDP-DE, where both ribose units are substituted with ether linkages, have been successfully synthesized. researchgate.netnih.gov These compounds are noteworthy for being membrane-permeant and retaining the ability to release Ca²⁺. researchgate.netnih.gov While they function as agonists of the cADPR/ryanodine (B192298) receptor signaling system, they are generally considered weak agonists. researchgate.netacs.org

Alkane Chains: Similar to ether replacements, substituting the "northern" ribose with various alkane chains also yields analogues that can permeate the plasma membrane. These compounds also act as weak agonists for Ca²⁺ release in intact human Jurkat T cells. acs.org

These findings demonstrate that the rigid ribose structures are not an absolute requirement for Ca²⁺-releasing activity. Flexible linkers can be used to create metabolically robust and cell-permeant analogues, although often at the cost of reduced potency compared to the parent molecule. researchgate.netacs.org

Importance of the Pyrophosphate Moiety and its Isosteric Analogues

The pyrophosphate bridge is a crucial structural component that maintains the cyclic nature of this compound. Its charged nature, however, is a primary reason for the low membrane permeability of these molecules. unina.it Research into isosteric replacements has aimed to create neutral mimics that can more easily cross cell membranes while retaining biological function.

A significant development in this area is the replacement of the pyrophosphate group with a neutral triazole moiety. nih.gov A cADPR mimic incorporating a triazole ring in place of the pyrophosphate and an ether linkage instead of the "northern" ribose was shown to be capable of penetrating the plasma membrane. nih.gov This neutral analogue successfully induced Ca²⁺ release from the endoplasmic reticulum via ryanodine receptors (RyRs), demonstrating that the fundamental signaling mechanism was conserved despite the drastic structural change to the phosphate (B84403) backbone. nih.gov

Further studies have simplified the phosphate requirement, suggesting that in certain neuronal cells, a single phosphate group may be sufficient for Ca²⁺-releasing activity, as seen in the analogue cpIMP. unina.it These modifications highlight the pyrophosphate moiety as a key target for chemical engineering to modulate the pharmacokinetic properties of this compound analogues.

Conformational Analysis and its Correlation with Biological Function

The three-dimensional conformation of this compound analogues is intrinsically linked to their biological activity. The spatial arrangement of the nucleobase, the sugar rings, and the pyrophosphate chain dictates how the molecule fits into the binding pocket of its target proteins, such as CD38 or the ryanodine receptor.

Crystallographic and computational modeling studies have provided significant insights into these structure-function correlations. For example, the analysis of an 8-amino-N⁹-butyl-cIDPR analogue co-crystallized with CD38 revealed the precise interactions within the active site and confirmed the critical role of the "northern" ribose in binding and inhibition. nih.govrcsb.orgacs.org Such studies have shown that the conformation of this ribose is essential for the interaction with key catalytic residues, like Glu-226 in CD38. researchgate.net

Analogue TypeModificationKey FindingReference
N⁹-butyl-cIDPR Replaced "southern" N⁹-ribose with a butyl chain.~100-fold increase in CD38 inhibition compared to cIDPR. acs.orgnih.gov
8-amino-N⁹-butyl-cIDPR Added an 8-amino group to N⁹-butyl-cIDPR.Potent noncovalent CD38 inhibitor with an IC₅₀ of 3.3 μM. nih.govacs.org
cIDP-DE Replaced both "northern" and "southern" riboses with ether strands.Minimal structural analogue that is cell-permeant and releases Ca²⁺. nih.gov
Triazole-substituted mimic Replaced pyrophosphate with a neutral triazole.Membrane-permeant and retains Ca²⁺ releasing activity. nih.gov

Development of Agonistic and Antagonistic this compound Analogues

The development of analogues of cyclic inosine diphosphate ribose (this compound or cIDPR) has been a significant area of research aimed at understanding the structure-activity relationships (SAR) that govern the calcium-mobilizing effects of this signaling molecule. By systematically modifying the core structure of cIDPR, researchers have successfully created both agonistic and antagonistic compounds. These analogues serve as valuable chemical tools to probe the cADPR/ryanodine receptor signaling system and to develop potential therapeutic agents.

Modifications have targeted several key areas of the cIDPR molecule, including the hypoxanthine base, the "northern" and "southern" ribose moieties, and the pyrophosphate bridge. These alterations have led to compounds with a range of activities, from potent agonists that mimic the calcium-releasing function of the parent molecule to antagonists that inhibit enzymatic activity or cellular responses.

Agonistic Analogues

Agonistic analogues of cIDPR are those that retain the ability to induce calcium release from intracellular stores. The parent molecule, cIDPR, is itself a significant Ca2+ mobilizing agent. researchgate.net Research has shown that certain structural modifications can maintain or, in some cases, enhance this activity while altering other properties, such as membrane permeability.

Key findings in the development of agonistic analogues include:

Ribose Replacements: Replacing either the "northern" or both ribose units with flexible ether or alkane chains has produced cell-permeant, albeit weak, agonists. researchgate.netacs.org For instance, cyclic inosine diphosphoribose ether (cIDPRE), where the northern ribose is replaced by an ether linkage, and cyclic inosine diphosphodiether (cIDP-DE), where both ribose moieties are replaced, are weak agonists that can induce Ca2+ increase in intact human Jurkat T-lymphocytes. researchgate.netnih.govnih.gov

Glycosyl Substitutions: The synthesis of N1 and/or N9 glycosyl-substituted this compound derivatives has shown that these compounds can retain the Ca2+ releasing activities of cADPR. unina.it For example, the N1-pentyl cyclic inosine diphosphate ribose analogue demonstrated [Ca2+]i releasing activity, whereas the N1-carbocyclic, N9-butyl analogue did not show activity at similar concentrations. unina.it

Base and Pyrophosphate Modifications: Novel mimics where the pyrophosphate and "northern" ribose are substituted with a neutral triazole moiety and an ether linkage, respectively, have been shown to penetrate the plasma membrane and trigger Ca2+ release via ryanodine receptors (RyRs). nih.gov

Table 1: Examples of Agonistic this compound Analogues

Compound Name Structural Modification Observed Agonistic Activity Citations
This compound (cIDPR) Parent Compound Significant Ca2+ mobilizing activity. researchgate.net
cIDP-DE Both "northern" and "southern" riboses replaced by ether linkages. Weak agonist; induces Ca2+ release in intact T-lymphocytes and cardiac myocytes. researchgate.netnih.gov
cIDPRE "Northern" ribose replaced by an ether linkage. Weak, cell-permeant agonist; induces Ca2+ increase in intact Jurkat T-lymphocytes. researchgate.netnih.gov
N1-pentyl cIDPR Pentyl group substituted at the N1 position. Induces intracellular Ca2+ release. unina.it

Antagonistic and Inhibitory Analogues

The search for antagonists has focused on creating molecules that can bind to the relevant receptors or enzymes without eliciting a functional response, thereby blocking the action of the endogenous agonist. Several cIDPR analogues have been identified as inhibitors of the enzyme CD38, which is involved in cADPR metabolism, or as inhibitors of cellular processes like proliferation. researchgate.netnih.gov

Key findings in the development of antagonistic and inhibitory analogues include:

Sugar Hybrid Analogues: The replacement of the natural "northern" D-ribose with L-ribose created "L-cIDPR". researchgate.net While L-cIDPR itself is still hydrolyzed by CD38, further modifications at the C-8 position of the hypoxanthine base yielded potent inhibitors. researchgate.net

C-8 Position Substitutions: The inhibitory activity of L-cIDPR analogues is highly dependent on substitution at the C-8 position. 8-Br-L-cIDPR and 8-NH2-L-cIDPR are effective inhibitors of CD38-mediated cADPR hydrolysis, with 8-Br-L-cIDPR being over 20-fold more potent than its D-ribose counterpart, 8-Br-cIDPR. researchgate.net

Inhibition of Cell Proliferation: N1-cIDPR and its derivatives, including N1-cIDP-DE and N1-cIDPRE, have been shown to inhibit the proliferation of Jurkat T-lymphoma cells in a dose-dependent manner. nih.gov This antiproliferative effect suggests an antagonistic role in specific cellular contexts, potentially linked to their ability to induce prolonged Ca2+ signaling that leads to apoptosis. nih.gov These N1-cIDPR analogues are also notably stable and not hydrolyzed by CD38, which is a desirable property for therapeutic development. nih.gov

Table 2: Examples of Antagonistic/Inhibitory this compound Analogues

Compound Name Structural Modification Observed Antagonistic/Inhibitory Activity Citations
8-Br-L-cIDPR L-ribose at "northern" position; Bromine at C-8. Inhibits CD38-mediated cADPR hydrolysis (IC50 = 7 μM). Not cleaved by CD38. researchgate.net
8-NH2-L-cIDPR L-ribose at "northern" position; Amino group at C-8. Inhibits CD38-mediated cADPR hydrolysis (IC50 = 21 μM). researchgate.net
N1-cIDPR Standard cIDPR structure with N1-glycosidic bond. Inhibits proliferation of Jurkat T-lymphoma cells; stable against CD38 hydrolysis. nih.gov
N1-cIDP-DE N1-linked ether instead of ribose; N9-linked ether instead of ribose. Inhibits proliferation of Jurkat T-lymphoma cells; stable against CD38 hydrolysis. nih.gov
N1-cIDPRE N1-linked ether instead of ribose. Inhibits proliferation of Jurkat T-lymphoma cells; stable against CD38 hydrolysis. nih.gov

Pre Clinical Research Applications and Theoretical Therapeutic Potential of Cidp Ribose Analogues

Utility as Chemical Biology Tools for Target Identification and Validation

The development of synthetic analogues of natural second messengers is a cornerstone of chemical biology, providing essential tools for identifying and validating molecular targets. noaa.govfrontiersin.orgmdpi.com cIDP-ribose and its derivatives, with their enhanced stability and tailored properties (e.g., cell permeability), are excellent examples of such tools.

The primary intracellular targets for cADPR and its analogues are the ryanodine (B192298) receptor (RyR) calcium channels located on the endoplasmic reticulum. nih.gov The stability and cell permeability of certain this compound analogues make them superior probes for studying these channels in intact cells. For instance, the use of caged, cell-permeant cIDPRE allowed researchers to trigger Ca2+ release with high precision. nih.gov By combining this tool with molecular techniques like siRNA-mediated knockdown, it was definitively shown that RyR2 and RyR3 are the specific subtypes responsible for cADPR-mediated calcium release in Jurkat T-cells. nih.gov This demonstrates the power of this compound analogues not just in activating a pathway, but in validating the specific protein isoforms involved in the process.

Table of Mentioned Compounds

AbbreviationFull Name
This compound Cyclic Inosine (B1671953) Diphosphate (B83284) Ribose
cADPR Cyclic Adenosine (B11128) Diphosphate Ribose
N1-cIDPR N1-cyclic inosine 5′-diphosphoribose
cIDPRE Cyclic Inosine Diphosphoribose Ether
cIDP-DE N1-[(phosphoryl-O-ethoxy)-methyl]-N9-[(phosphoryl-O-ethoxy)-methyl]-hypoxanthine-cyclic pyrophosphate
8-Br-N1-cIDPR 8-Bromo-N1-cyclic inosine diphosphoribose
Co-i-cIDPRE Coumarin-caged cyclic inosine diphosphoribose ether
RyR Ryanodine Receptor
NAD Nicotinamide (B372718) Adenine (B156593) Dinucleotide

Tools for Investigating TRPM2 Channel Activation

The transient receptor potential melastatin 2 (TRPM2) channel is a calcium-permeable cation channel activated by oxidative stress and implicated in various pathological conditions. mdpi.com While ADP-ribose (ADPR) is a known activator of TRPM2, the role of cADPR has been debated, partly due to potential contamination of commercial cADPR with ADPR. nih.gov this compound analogues have emerged as critical tools for dissecting the mechanisms of TRPM2 activation. nih.govscienceopen.com

For instance, a coumarin-caged, membrane-permeable analogue, Co-i-cIDPRE, has been synthesized to allow for precise temporal and spatial control of bioactive cIDPRE release within cells upon UV uncaging. scienceopen.com Studies using this tool in Jurkat T-lymphocytes and HEK293 cells have demonstrated that the uncaged Co-i-cIDPRE triggers Ca2+ influx specifically through the TRPM2 channel. scienceopen.com This provides strong evidence that cADPR analogues can directly activate TRPM2. scienceopen.com

Furthermore, research has shown that other analogues, such as 8-bromo-cyclic IDP-ribose (8-Br-N1-cIDPR), also induce Ca2+ entry in T-cells. researchgate.net Interestingly, some studies suggest that the Ca2+ influx mediated by 8-Br-N1-cIDPR in Jurkat T-cells might be independent of TRPM2, indicating the complexity of these interactions and the potential for different analogues to have varied effects on cellular signaling pathways. researchgate.net The debate around whether cADPR itself directly activates TRPM2 continues, but studies with purified cADPR and mutated TRPM2 channels provide evidence supporting its role as an activator. nih.gov

The table below summarizes key this compound analogues used in TRPM2 research and their observed effects.

AnalogueCell TypeKey FindingCitation
Co-i-cIDPREJurkat T-lymphocytes, HEK293Uncaging triggers Ca2+ influx via TRPM2. scienceopen.com
8-Br-N1-cIDPRJurkat T-cellsInduces Ca2+ release and entry. researchgate.net
cIDP-DEJurkat T-lymphocytes, Mouse cardiac myocytesInduces subcellular and global Ca2+ signals. nih.gov

In Vivo Animal Model Studies (Non-Clinical Human Trials)

Animal models are indispensable for understanding the physiological effects and therapeutic potential of novel compounds before they can be considered for human trials. In the context of this compound analogues, animal models, particularly those for autoimmune and inflammatory diseases, are highly relevant. For example, Experimental Autoimmune Neuritis (EAN), an animal model for Chronic Inflammatory Demyelinating Polyradiculoneuropathy (CIDP), is used to study the pathogenesis of autoimmune neuropathies. nih.govnih.gov

A significant advantage of N1-cIDP-ribose and its derivatives is their enhanced metabolic stability compared to cADPR. nih.gov In vitro studies have shown that N1-cIDPR is resistant to hydrolysis by the enzyme CD38, which rapidly degrades cADPR. nih.gov This stability is attributed to the N1-glycosidic bond in the inosine ring system, which is less susceptible to enzymatic cleavage. nih.gov This inherent stability suggests that in an in vivo setting, these analogues would have a longer half-life, allowing for more sustained biological effects. While detailed pharmacokinetic studies on the distribution and excretion of this compound analogues in animal models are not extensively published, their stability is a promising feature for therapeutic development. The WldS rat model, which exhibits slow Wallerian degeneration, has been instrumental in studying axon degeneration and the protective roles of molecules like NAD+, highlighting the importance of such models in neurobiology. researchgate.net

The physiological effects of this compound analogues have been observed in animal models. For instance, the analogue cIDP-DE has been shown to induce localized Ca2+ signals and global Ca2+ waves in freshly isolated cardiac myocytes from mice. nih.gov This demonstrates that these analogues are active in primary mammalian cells and can modulate fundamental physiological processes like calcium signaling in the heart. nih.gov

In the context of neurological disorders, the NOD mouse, a model for type 1 diabetes, also develops features of autoimmune neuropathy comparable to CIDP, making it a relevant model for testing potential therapeutics. nih.gov While specific studies testing this compound analogues in this model are not detailed in the provided context, the model's existence provides a platform for future in vivo investigations of these compounds for neuroinflammatory conditions. nih.gov The development of a rat model that mimics the chronic relapsing-remitting form of CIDP further opens avenues for testing the long-term efficacy of stable cADPR analogues. nih.gov

Future Research Directions and Unanswered Questions in Cidp Ribose Chemistry and Biology

Exploration of Novel Synthetic Routes for Enhanced Yields and Purity

The chemical synthesis of cADPR analogues like cIDP-ribose is a complex undertaking. nih.gov A primary challenge lies in the efficient construction of the large, 18-membered macrocyclic ring that characterizes these molecules. nih.gov Early chemical syntheses were often hampered by inadequate yields. nih.gov

Future research will prioritize the development of novel synthetic strategies to overcome these limitations. A significant advancement has been the use of phenylthiophosphate-type substrates, which, when activated, can form the 18-membered ring in high yields. nih.gov Further exploration in this area could involve:

Developing new activating agents and reaction conditions to further optimize the cyclization step, aiming for near-quantitative yields and minimizing side products.

Investigating alternative macrocyclization strategies that may offer simpler, more robust, and scalable routes to the this compound core structure.

Refining purification techniques , such as high-performance liquid chromatography (HPLC), to ensure the high purity required for biological assays and potential therapeutic applications. googleapis.com

Enzymatic and chemo-enzymatic methods, while useful, are often limited by the substrate specificity of the enzymes involved, such as ADP-ribosyl cyclase. nih.gov Therefore, robust chemical synthetic methods are essential for creating a diverse library of this compound analogues for structure-activity relationship studies. nih.gov

Design and Synthesis of Advanced this compound Prodrugs

A major hurdle for the application of pyrophosphate-containing molecules like this compound in cellular studies is their high negative charge at physiological pH. rsc.org This charge prevents them from passively diffusing across the lipid bilayers of cell membranes, limiting their bioavailability and cellular uptake. rsc.orgresearchgate.net Prodrug strategies, which mask these charges with bioreversible groups, are a critical area of future research. nih.gov

Key directions for the design of advanced this compound prodrugs include:

Ester-based masking groups: The synthesis of acetoxymethyl (AM) and butoxymethyl (BM) analogues has proven effective for cADPR, creating membrane-permeant prodrugs that are hydrolyzed by intracellular esterases to release the active compound. researchgate.net Applying and optimizing this strategy for this compound is a logical next step.

Phosphate-masking strategies: The "diPPro" approach, which uses acyloxybenzyl groups to mask pyrophosphates, has been successfully applied to adenosine (B11128) diphosphate (B83284) ribose (ADPR) and could be adapted for this compound. rsc.org

Enzyme-activated prodrugs: A more sophisticated approach involves designing prodrugs that are activated by specific enzymes that may be overexpressed in target tissues or cells, offering a route to targeted drug delivery. ijnrd.org

Computational design: Iterative cycles of design, synthesis, and evaluation, aided by computational modeling, can help optimize the absorption, distribution, metabolism, and elimination (ADME) profiles of new prodrug candidates. ijnrd.org

Successful development of these prodrugs will be essential for moving this compound from a research tool to a potential therapeutic agent. researchgate.net

Deeper Elucidation of Stereochemical Impact on Biological Activity

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For complex macrocycles like this compound, stereochemistry plays a pivotal role that is not yet fully understood. Research has shown that during the cyclization step of cADPR analogues, two different conformational diastereoisomers can be formed. researchgate.net These conformers arise depending on the direction of ring closure relative to the purine (B94841) base. researchgate.net

Future investigations must focus on:

Stereoselective Synthesis: Developing synthetic routes that allow for the selective synthesis of a single stereoisomer. This is crucial for unambiguously assigning biological activity to a specific molecular structure.

Structural Characterization: Employing advanced analytical techniques like 2D NMR spectroscopy and X-ray crystallography to determine the precise three-dimensional structure of different this compound isomers. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically testing the biological activity of individual, stereochemically pure isomers to understand how changes in stereochemistry affect target binding and signaling efficacy. It has been noted that it may be pertinent to re-examine the structures and activities of existing flexible analogues in light of the potential for different conformers. researchgate.net

Understanding the stereochemical requirements for activity will provide critical insights into the this compound binding pocket on its target proteins and guide the rational design of more potent and selective analogues. googleapis.com

Interrogation of this compound Interactions with Undiscovered Molecular Targets

While this compound is known as an analogue of cADPR, which primarily targets ryanodine (B192298) receptors (RyRs) to mobilize calcium, the full spectrum of its molecular interactions remains to be discovered. researchgate.netnih.gov The assumption that it perfectly mimics cADPR may obscure novel activities and targets. The search for new molecular targets is a critical frontier in drug discovery and biomedical research. wjbphs.com

Future research should employ a multi-pronged approach to identify novel this compound binding partners:

Proteomics-based approaches: Techniques such as affinity purification-mass spectrometry (AP-MS), using immobilized this compound analogues as bait, can identify proteins from cell lysates that directly bind to the molecule.

Functional genomics: High-throughput screening using technologies like CRISPR-Cas9 can identify genes whose knockout or knockdown alters cellular responses to this compound, thereby pointing to components of its signaling pathway. wjbphs.com

Chemical biology probes: The development of photo-affinity labeled or clickable this compound analogues would enable covalent cross-linking to binding partners in living cells, facilitating their identification.

Identifying undiscovered targets is essential for a complete understanding of this compound's biological role and could reveal novel therapeutic applications beyond those associated with known cADPR signaling pathways. wjbphs.comshefayekhatam.ir

Application of Computational Chemistry and Molecular Dynamics in this compound Design

Computational methods are becoming indispensable tools in modern drug design, offering the ability to predict and analyze molecular interactions with a high degree of detail. nih.gov The application of these techniques to this compound research can accelerate the design of new analogues with improved properties.

Key applications include:

Molecular Docking: Docking studies can predict the binding poses of this compound analogues within the binding sites of known targets (like RyRs) or putative new targets. This can help prioritize compounds for synthesis and testing. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how this compound and its analogues interact with their target proteins over time. nih.govnih.gov These simulations can reveal crucial information about the stability of the ligand-protein complex, the specific amino acid residues involved in binding, and how the protein's conformation changes upon binding. nih.gov

In Silico Screening: Virtual screening of large compound libraries can identify novel scaffolds that might mimic this compound's activity. nih.gov Furthermore, computational tools can predict ADME-T (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to weed out unpromising candidates early in the design process. nih.gov

Integrating deep learning with structure-based modeling and simulation represents a powerful approach for the rational design of molecules with specific target affinities. nih.govarxiv.org These computational approaches can significantly reduce the trial-and-error nature of drug discovery, saving time and resources. researchgate.net

Advanced Analytical Techniques for Real-Time Intracellular Monitoring of this compound Activity

To fully understand the biological effects of this compound, it is crucial to monitor its presence and activity within living cells in real-time. Due to its action as a signaling molecule, its effects can be rapid and localized.

Future research will likely focus on developing and applying advanced analytical techniques for this purpose:

Caged Compounds: The synthesis of "caged" this compound analogues, which are biologically inactive until activated by a pulse of UV light, allows for precise temporal and spatial control over the release of the active molecule inside a cell. researchgate.net This enables researchers to directly correlate the release of this compound with a specific cellular response, such as calcium release.

Fluorescent Biosensors: Designing genetically encoded or synthetic fluorescent biosensors that change their fluorescence properties upon binding to this compound would allow for direct visualization of its concentration changes and localization within the cell using advanced microscopy.

High-Sensitivity Chromatography and Mass Spectrometry: The use of techniques like ion-pairing reversed-phase high-performance liquid chromatography-mass spectrometry (IPRP-HPLC-MS) can be optimized to detect and quantify the low intracellular concentrations of this compound and its metabolites. europa.eu

Ligation-Mediated PCR: Novel methods like ligation-mediated polymerase chain reaction (PCR) could potentially be adapted for the highly sensitive and high-throughput detection of small molecules like this compound in biological samples. researchgate.net

These advanced techniques will provide unprecedented insight into the pharmacodynamics of this compound at the subcellular level, clarifying its mechanism of action and role in cellular signaling.

Conclusion: Advancements in Understanding Cidp Ribose As a Chemical Entity and Biological Modulator

Summary of Key Discoveries in cIDP-ribose Chemistry

The development of this compound and its derivatives has been driven by the inherent instability of cADPR, which is readily hydrolyzed in neutral aqueous solutions at its N1 glycosidic bond. sciforum.net The substitution of adenine (B156593) with hypoxanthine (B114508) to create this compound results in a more stable compound, making it a valuable tool for biochemical and physiological studies. sciforum.net

A significant body of research has been dedicated to the synthesis of this compound and a variety of its analogs. These synthetic efforts have not only made these compounds available for research but have also allowed for the systematic investigation of structure-activity relationships. For instance, modifications to the ribose moieties, such as the replacement of the 'northern' ribose with alkyl chains or the creation of carbocyclic analogs, have led to the development of molecules with altered biological activities and cell permeability. nih.govresearchgate.net The chemical synthesis of cyclic IDP-carbocyclic-ribose (cIDP-carboribose), where the furanose oxygen is replaced by a methylene (B1212753) group, is a notable example of these synthetic achievements. researchgate.net

The chemical properties of this compound have been characterized through various analytical techniques.

PropertyValue
Molecular Formula C15H20N4O14P2
Molecular Weight 542.29 g/mol
IUPAC Name (2R,3R,4S,5S,13S,14S,15R,16R)-3,4,10,14,15-pentahydroxy-8-oxido-8,10-dioxo-7,9,11,25,26-pentaoxa-1,19,21-triaza-17-azonia-8λ⁵,10λ⁵-diphosphapentacyclo[15.6.1.1²,⁵.1¹³,¹⁶.0¹⁸,²³]hexacosa-17(24),18(23),19-trien-22-one

Table 1: Chemical Properties of this compound.

The stability of this compound and its analogs towards hydrolysis by enzymes such as CD38, which rapidly degrades cADPR, has been a key discovery. nih.gov This metabolic resistance is attributed to the altered chemical structure, specifically the amide-like bond that is less susceptible to enzymatic cleavage. nih.gov This stability has been crucial for enabling studies on its biological effects without the confounding factor of rapid degradation.

Recapitulation of Fundamental Biological Insights Gained from this compound Research

Research utilizing this compound and its derivatives has significantly advanced our understanding of cADPR-mediated calcium signaling. As a stable agonist, this compound has been shown to effectively mobilize intracellular calcium stores. sciforum.net Studies in various cell types, including T-lymphocytes and cardiac myocytes, have demonstrated that this compound analogs can induce both localized and global calcium signals. nih.gov

One of the most significant insights has been the elucidation of the role of cADPR in cellular processes such as proliferation. In Jurkat T-lymphoma cells, this compound and some of its analogs have been shown to inhibit proliferation, an effect linked to their ability to induce prolonged calcium signaling. nih.gov This finding has opened up avenues for investigating these compounds as potential anti-tumor agents. nih.gov Conversely, in primary T-cells, these compounds did not affect proliferation or cytokine expression, highlighting a differential effect between cancerous and non-cancerous cells. nih.gov

The use of membrane-permeant analogs of this compound, such as those with ether or alkane chains replacing the ribose moieties, has allowed for the study of cADPR signaling in intact cells without the need for microinjection or permeabilization techniques. nih.govscienceopen.com These analogs have been instrumental in confirming the intracellular targets of the cADPR signaling pathway.

The metabolic stability of this compound has also been a critical aspect of the biological insights gained. Studies have shown that while cADPR is readily degraded by the enzyme CD38, N1-cyclic inosine (B1671953) 5'-diphosphoribose (N1-cIDPR) and its derivatives are resistant to hydrolysis by this enzyme. nih.gov This resistance has allowed for more precise investigations into the downstream effects of receptor activation without the rapid termination of the signal that occurs with cADPR.

CompoundEffect on Jurkat T-lymphoma Cell ProliferationMetabolic Stability (vs. CD38)Reference
cADPRNo effectLow nih.gov
N1-cIDPRDose-dependent inhibitionHigh nih.gov
N1-cIDP-DEDose-dependent inhibitionHigh nih.gov
N1-cIDPREDose-dependent inhibitionHigh nih.gov
8-Br-N1-cIDPRNo effectHigh nih.gov

Table 2: Biological Effects and Metabolic Stability of this compound Analogs.

Outlook on the Continued Role of this compound in Fundamental Biomedical Science

The continued study of this compound and its expanding family of analogs holds significant promise for fundamental biomedical science. As a stable and effective mimic of cADPR, this compound will remain an indispensable tool for dissecting the intricacies of calcium signaling pathways. The development of novel analogs with tailored properties, such as enhanced membrane permeability or specific targeting of receptor subtypes, will further refine our ability to probe these pathways.

A key area of future research will be the continued exploration of the differential effects of this compound analogs on various cell types, particularly the observed differences between cancer cells and healthy cells. nih.gov This could lead to the development of more selective therapeutic agents that target pathological calcium signaling in diseases like cancer.

Furthermore, the chemical stability of this compound makes it an excellent scaffold for the design of fluorescent probes and caged compounds. scienceopen.com These tools will allow for the real-time visualization of signaling events within living cells with high spatial and temporal resolution, providing a deeper understanding of the dynamics of calcium mobilization.

While much of the research has focused on this compound as an analog, a crucial future direction will be to definitively establish whether this compound itself is a naturally occurring endogenous signaling molecule. The development of highly sensitive and specific analytical methods, such as advanced mass spectrometry techniques, will be essential for detecting and quantifying potential endogenous levels of this compound in various tissues and cells. nih.gov If its presence as an endogenous metabolite is confirmed, it would open up a new area of research into its physiological and pathophysiological roles, potentially revealing it as a novel second messenger in its own right.

Q & A

Q. What methodologies can address the challenge of low endogenous this compound levels in untargeted metabolomics?

  • Methodological Answer : Optimize ion-pairing chromatography with tributylamine for better retention of phosphorylated metabolites. Use parallel reaction monitoring (PRM) in MS/MS for enhanced sensitivity. Spike in stable isotope internal standards (e.g., ¹³C-CIDP-RIBOSE) for absolute quantification .

Key Methodological Frameworks

  • PICOT/PICO : For structuring hypotheses and experimental designs .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Mixed-Methods : Combine quantitative (e.g., MS) and qualitative (e.g., knock-out validation) approaches to address complexity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.